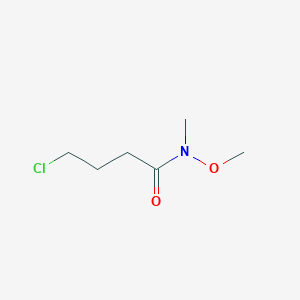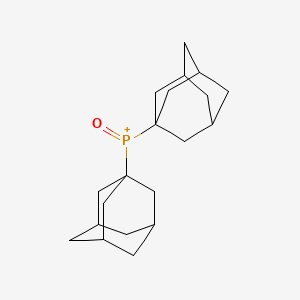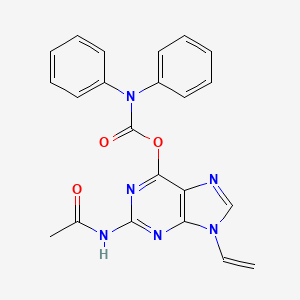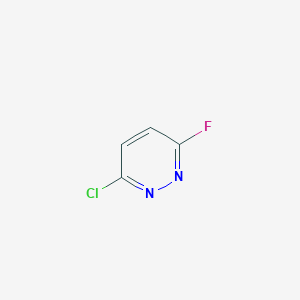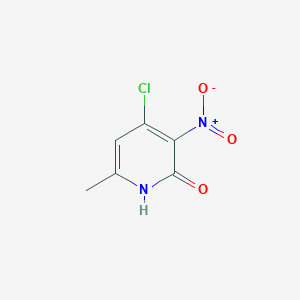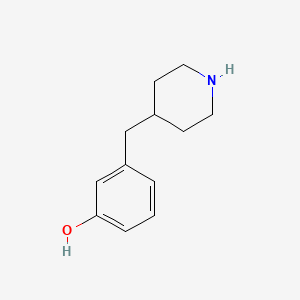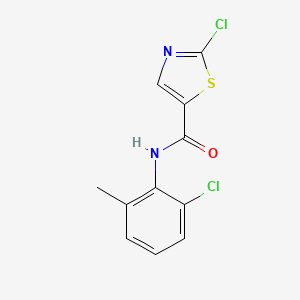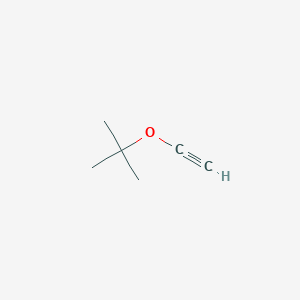
Tert-butoxyacetylene
Overview
Description
Tert-butoxyacetylene, also known as di-tert-butoxyacetylene, is an organic compound with the formula (CH₃)₃COC≡COC(CH₃)₃. It is a pale yellow liquid and one of the more stable dialkoxyacetylenes. Unlike other dialkoxyacetylenes, which are highly labile and polymerize quickly, this compound is relatively stable .
Preparation Methods
Synthetic Routes and Reaction Conditions
Tert-butoxyacetylene can be synthesized from trans-2,3-dichloro-1,4-dioxane through a multi-step process. The initial step involves heating trans-2,3-dichloro-1,4-dioxane with tert-butyl alcohol under reflux in the presence of anhydrous potassium carbonate. This reaction yields a mixture of cis- and trans-2,3-di-tert-butoxy-1,4-dioxanes. The dioxane ring is then cleaved using phosphorus pentachloride, followed by the addition of liquid ammonia to produce 1,2-di-tert-butoxy-1,2-dichloroethane. Finally, dehydrochlorination with potassium tert-butoxide yields this compound .
Industrial Production Methods
The stability of this compound makes it suitable for large-scale production compared to other dialkoxyacetylenes .
Chemical Reactions Analysis
Types of Reactions
Tert-butoxyacetylene undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can yield alkanes or alkenes.
Substitution: It can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles like halides or amines can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carbonyl compounds, while reduction can produce alkanes or alkenes .
Scientific Research Applications
Tert-butoxyacetylene has several applications in scientific research:
Chemistry: It is used as a synthetic intermediate in organic synthesis due to its stability and reactivity.
Biology: Its derivatives are studied for potential biological activities.
Medicine: Research is ongoing to explore its potential use in drug development.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism by which tert-butoxyacetylene exerts its effects involves its ability to participate in various chemical reactions. Its molecular structure allows it to act as a nucleophile or electrophile, depending on the reaction conditions. The presence of the tert-butyl groups provides steric hindrance, which can influence the reaction pathways and outcomes .
Comparison with Similar Compounds
Similar Compounds
Dimethoxyacetylene: Highly labile and polymerizes quickly.
Di-tert-butoxyethyne: Similar structure but different reactivity patterns.
Tert-butylacetylene: Used in different applications but shares some chemical properties.
Uniqueness
Tert-butoxyacetylene is unique due to its stability compared to other dialkoxyacetylenes. This stability makes it a valuable synthetic intermediate and allows for its use in a wider range of applications .
Properties
IUPAC Name |
2-ethynoxy-2-methylpropane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O/c1-5-7-6(2,3)4/h1H,2-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POYDIZHDEOYYAN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC#C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00447517 | |
| Record name | TERT-BUTOXYACETYLENE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00447517 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
98.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
89489-28-1 | |
| Record name | TERT-BUTOXYACETYLENE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00447517 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


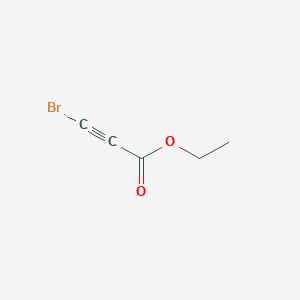
![N,N-Dicyclohexyl-1-[(1R,2S,4S)-2-hydroxy-7,7-dimethylbicyclo[2.2.1]heptan-1-yl]methanesulfonamide](/img/structure/B1600449.png)
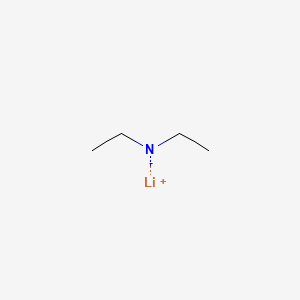
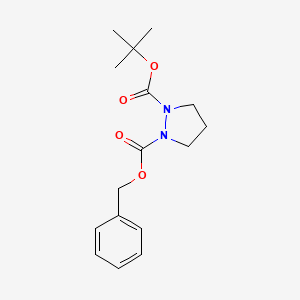
![(S)-3,3-Diphenyl-1-(o-tolyl)hexahydropyrrolo[1,2-c][1,3,2]oxazaborole](/img/structure/B1600453.png)
